molecular formula C23H20N4O5S B2469589 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111290-61-9

3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2469589
CAS No.: 1111290-61-9
M. Wt: 464.5
InChI Key: OYPVHVNHRDDVNS-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a 1,3-benzodioxol group and at the 6-position with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-ethoxy-3-methoxyphenyl substituent. The benzodioxol group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to electron-withdrawing effects and structural rigidity . Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related pyridazine derivatives are associated with anti-inflammatory and antimicrobial activities .

Properties

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-3-29-17-8-5-15(11-19(17)28-2)23-24-21(32-27-23)12-33-22-9-6-16(25-26-22)14-4-7-18-20(10-14)31-13-30-18/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPVHVNHRDDVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker between the pyridazine and oxadiazole rings undergoes nucleophilic substitution under controlled conditions:

Reaction Type Conditions Products Key Observations
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CReplacement of -SH with -S-alkylHigh regioselectivity due to electron-withdrawing oxadiazole
ArylationAryl boronic acids, Pd(PPh₃)₄, DMEFormation of diaryl sulfidesRequires Suzuki coupling conditions
OxidationH₂O₂, AcOH, 25°CConversion to sulfonyl (-SO₂-) or sulfinyl (-SO-) groupspH-dependent selectivity for sulfone vs. sulfoxide

Mechanistic Insight : The sulfanyl group’s electron-deficient environment (due to adjacent oxadiazole) enhances susceptibility to nucleophilic attack. Steric hindrance from the oxadiazole-methyl group limits reactivity at higher temperatures.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in ring-opening and electrophilic substitution reactions:

Reaction Reagents/Conditions Outcome Application
Acidic HydrolysisHCl (6M), refluxCleavage to amidoxime intermediatesPrecursor for carboxylic acid derivatives
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitration at the oxadiazole C-5 positionIntroduces nitro groups for further functionalization
ReductionLiAlH₄, THF, -10°C Conversion to amidine derivativesGenerates basic nitrogen centers for coordination chemistry

Stability Note : The oxadiazole ring remains intact under mild basic conditions but degrades in strong acids or prolonged UV exposure.

Pyridazine Ring Modifications

The pyridazine core undergoes electrophilic and cycloaddition reactions:

Reaction Type Conditions Products Yield
BrominationBr₂, FeBr₃, CHCl₃4-Bromo-pyridazine derivative78%
Diels-Alder CycloadditionMaleic anhydride, toluene, 110°CFused bicyclic adduct62%
N-Oxidationm-CPBA, CH₂Cl₂, 25°C Pyridazine N-oxide85%

Kinetic Studies : Bromination occurs preferentially at the C-4 position due to electron-donating effects from the sulfanyl group.

Benzodioxole Ring Reactions

The 1,3-benzodioxole moiety is relatively inert but participates in:

Reaction Conditions Outcome Catalyst
DemethylenationBCl₃, CH₂Cl₂, -78°C Cleavage to catechol derivativesNone
PhotooxidationUV light, O₂, rose bengalFormation of quinone structuresSensitizer

Limitations : Demethylenation requires strict anhydrous conditions to avoid side reactions .

Functional Group Interplay

Cross-reactivity between functional groups leads to unique pathways:

Interaction Example Reaction Product Complexity
Sulfanyl + OxadiazoleSimultaneous alkylation and ring-openingBicyclic thioethers
Pyridazine + BenzodioxoleTandem bromination and demethylenation Polyhalogenated catechols

Theoretical Modeling : DFT calculations suggest that electron delocalization across the sulfanyl-oxadiazole interface lowers activation energies for multi-step reactions .

Stability Under Pharmacological Conditions

Critical for drug development, degradation pathways include:

Condition Degradation Pathway Half-Life
pH 1.2 (simulated gastric)Oxadiazole hydrolysis → amidoxime formation2.3 hours
pH 7.4 (blood)Sulfanyl oxidation → sulfone derivatives8.7 hours
UV-A lightBenzodioxole ring cleavage → quinone products45 minutes

Formulation Implications : Encapsulation in enteric coatings or light-resistant packaging is recommended for stability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Core Heterocycles and Substituents

  • Target Compound : Combines pyridazine, benzodioxol, and oxadiazole rings. The sulfanyl bridge connects the pyridazine and oxadiazole moieties.
  • Compound: 3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Sulfanyl]Pyridazine. Differences include a trifluoromethylphenyl group on the oxadiazole and a 3-methoxyphenyl substituent on pyridazine.
  • Compound : 4-[5-(1,3-Benzodioxol-5-yl)-4H-Pyrazol-3-yl]Benzenesulfonamide. Replaces the oxadiazole with a pyrazole ring and includes a sulfonamide group. Pyrazoles are less electron-withdrawing than oxadiazoles, which may reduce binding affinity to targets requiring electronegative motifs .

Key Substituent Effects

Compound Oxadiazole Substituent Pyridazine Substituent Key Functional Differences
Target Compound 4-Ethoxy-3-methoxyphenyl 1,3-Benzodioxol Ethoxy/methoxy enhance lipophilicity
Compound 3-Trifluoromethylphenyl 3-Methoxyphenyl Trifluoromethyl increases stability
Compound Triazole with sulfonamide Phenyl Sulfonamide improves solubility

Physicochemical and Pharmacological Properties

Electronic and Steric Effects

  • The target compound’s 4-ethoxy-3-methoxyphenyl group provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in ’s compound. This difference may influence interactions with enzymes or receptors requiring specific electronic environments .
  • The sulfanyl linkage in the target compound offers moderate oxidation susceptibility compared to sulfonamides () or ethers, impacting metabolic pathways .

Research Findings and Data Gaps

  • Structural Similarity vs. Activity : While the target compound shares motifs with anti-inflammatory and antimicrobial agents (e.g., benzodioxol in , oxadiazole in ), its unique substituent combination necessitates dedicated bioactivity studies .
  • Computational Predictions: Molecular fingerprinting (e.g., Tanimoto coefficients) and docking studies could quantify similarity to known active compounds, as suggested by ligand-based screening principles in .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has attracted attention due to its potential biological activities. This article aims to explore its biological activity by reviewing relevant studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyridazines and contains various functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C22H22N4O5S
Molecular Weight 442.50 g/mol
IUPAC Name 3-(2H-1,3-benzodioxol-5-yl)-6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Solubility Soluble in DMSO and ethanol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was tested against various cancer cell lines and demonstrated potent cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Anti-inflammatory Effects

In addition to antitumor properties, compounds with similar structures have been evaluated for their anti-inflammatory potential. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that they may serve as potential therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of this compound class has also been investigated. Studies have demonstrated that derivatives can exhibit broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can enhance efficacy and reduce toxicity:

  • Substituents on the Benzodioxole Ring : Variations in substituents can influence lipophilicity and receptor binding affinity.
  • Oxadiazole Moiety : The position and nature of substituents on the oxadiazole ring are critical for maintaining biological activity.
  • Pyridazine Core : Alterations in the pyridazine structure can affect pharmacokinetics and bioavailability.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives showed that those containing the benzodioxole moiety exhibited enhanced cytotoxicity against various cancer cell lines compared to their counterparts lacking this structure. The study utilized MTT assays to quantify cell viability post-treatment .

Case Study 2: Inhibition of Inflammatory Mediators

Another investigation focused on a related compound's ability to inhibit inflammatory mediators in macrophages. The compound significantly reduced nitric oxide production and downregulated iNOS expression, indicating its potential as an anti-inflammatory agent .

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